2-(3-Chlorophenoxy)oxolane

Description

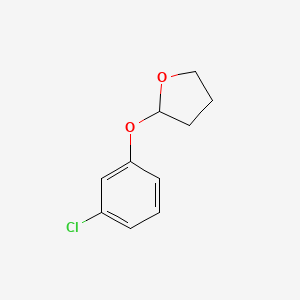

2-(3-Chlorophenoxy)oxolane is a chlorinated aromatic ether derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a 3-chlorophenoxy group. Its molecular formula is inferred as C₉H₉ClO₂, with a molecular weight of approximately 184.62 g/mol.

Properties

CAS No. |

61632-63-1 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(3-chlorophenoxy)oxolane |

InChI |

InChI=1S/C10H11ClO2/c11-8-3-1-4-9(7-8)13-10-5-2-6-12-10/h1,3-4,7,10H,2,5-6H2 |

InChI Key |

PJTDYXKRQICMQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)tetrahydrofuran typically involves the reaction of 3-chlorophenol with tetrahydrofuran under specific conditions. One common method is the nucleophilic substitution reaction where 3-chlorophenol reacts with tetrahydrofuran in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3-Chlorophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)tetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-Chlorophenoxy)tetrahydrofuran has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares 2-(3-Chlorophenoxy)oxolane with two structurally related oxolane derivatives:

Key Observations :

- Polarity: Nitro and fluoro substituents (e.g., 917909-41-2) increase polarity, which may improve water solubility but reduce membrane permeability relative to this compound .

- Steric Hindrance : Bulkier substituents (e.g., trifluoromethyl) could hinder interactions in biological systems compared to the less bulky chloro group .

Physicochemical Properties

- Lipophilicity: The chloro substituent in this compound likely confers moderate lipophilicity (logP ~2–3), balancing solubility and membrane penetration.

- Thermal Stability : Chlorinated aromatic ethers typically exhibit higher thermal stability than nitro- or fluoro-substituted analogs due to reduced electron-deficient character.

Biological Activity

2-(3-Chlorophenoxy)oxolane, with the CAS number 61632-63-1, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and industrial applications.

- Molecular Formula : C10H11ClO2

- Molecular Weight : 198.64 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC(OC1)OC2=CC(=CC=C2)Cl

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains. The compound's unique chlorophenoxy substitution pattern influences its reactivity and biological properties, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Moderate |

| Fungi | Effective |

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. This interaction can disrupt cellular processes, leading to cell death or inhibition of growth. The exact pathways remain under investigation, but preliminary data suggest binding to enzymes or receptors critical for microbial survival.

Case Studies

-

Antibacterial Efficacy :

A study conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, indicating potential as a novel antimicrobial agent . -

Antifungal Properties :

Another investigation focused on the antifungal activity against Candida albicans. The results showed that the compound effectively reduced fungal load in vitro, suggesting a promising therapeutic application in treating fungal infections .

Research Findings

Recent research highlights the compound's potential in drug development. It has been identified as a lead compound in the synthesis of derivatives aimed at enhancing biological activity while minimizing toxicity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is compared with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Chlorophenoxy)oxolane | Moderate antimicrobial | Different chlorine positioning |

| 2-(3-Bromophenoxy)oxolane | Lower activity | Bromine vs. chlorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.